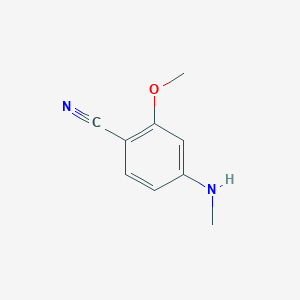

2-Methoxy-4-(methylamino)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

2-methoxy-4-(methylamino)benzonitrile |

InChI |

InChI=1S/C9H10N2O/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5,11H,1-2H3 |

InChI Key |

MBNBCVYIUYTWSC-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=C(C=C1)C#N)OC |

Origin of Product |

United States |

Spectroscopic and Advanced Analytical Characterization of 2 Methoxy 4 Methylamino Benzonitrile

Vibrational Spectroscopy

The FT-IR spectrum of 2-Methoxy-4-(methylamino)benzonitrile is characterized by absorption bands corresponding to the various functional groups present in the molecule. The nitrile group (C≡N) exhibits a strong and sharp absorption band in the region of 2220-2240 cm⁻¹. The N-H stretching vibration of the secondary amine appears as a moderate to weak band around 3350-3450 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl groups are observed in the 2850-3100 cm⁻¹ range. The methoxy (B1213986) group (-OCH₃) shows a characteristic C-O stretching band near 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations are typically found in the 1400-1600 cm⁻¹ region.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3400 | Moderate | N-H Stretch |

| ~3050 | Moderate | Aromatic C-H Stretch |

| ~2950 | Moderate | Aliphatic C-H Stretch (CH₃) |

| ~2230 | Strong, Sharp | C≡N Stretch |

| ~1610, 1510, 1450 | Strong to Medium | Aromatic C=C Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Methoxy) |

| ~1040 | Medium | Symmetric C-O-C Stretch (Methoxy) |

FT-Raman spectroscopy provides complementary information to FT-IR. The C≡N stretching vibration also gives a strong signal in the Raman spectrum, typically in the same 2220-2240 cm⁻¹ region. The symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum compared to the FT-IR spectrum. The C-H stretching vibrations will also be present. The non-polar bonds, such as the C=C bonds of the benzene (B151609) ring, generally produce strong Raman signals.

Table 2: Predicted FT-Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3050 | Strong | Aromatic C-H Stretch |

| ~2950 | Strong | Aliphatic C-H Stretch (CH₃) |

| ~2230 | Strong | C≡N Stretch |

| ~1610 | Strong | Aromatic C=C Ring Stretch |

| ~1350 | Medium | C-N Stretch |

| ~800 | Strong | Ring Breathing Mode |

Density Functional Theory (DFT) calculations are a powerful tool for predicting the vibrational frequencies of molecules. nih.govsigmaaldrich.cn By creating a computational model of this compound, its vibrational modes can be calculated and used to aid in the assignment of experimental FT-IR and FT-Raman spectra. mdpi.comnih.govnih.gov DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can provide a detailed list of vibrational frequencies and their corresponding normal modes. nih.govresearchgate.net These theoretical predictions are invaluable for confirming the assignments of complex vibrational spectra. researchgate.netresearchgate.netijtsrd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen frameworks.

The ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ would show distinct signals for each type of proton. The methoxy group (OCH₃) protons would appear as a sharp singlet at approximately 3.8-4.0 ppm. The N-methyl (NHCH₃) protons would also be a singlet (or a doublet if coupled to the N-H proton) around 2.9-3.1 ppm. The N-H proton itself would likely be a broad singlet, its chemical shift being concentration and solvent dependent, typically in the range of 4.0-5.0 ppm. The aromatic protons would display a characteristic splitting pattern. The proton at C5 would be a doublet, the proton at C3 would be a singlet (or a narrow doublet), and the proton at C6 would be a doublet of doublets, with chemical shifts in the aromatic region of 6.5-7.5 ppm. rsc.orgrsc.orgrsc.orgchemicalbook.comchemicalbook.com

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | d | 1H | H-6 |

| ~6.7 | d | 1H | H-5 |

| ~6.6 | s | 1H | H-3 |

| ~4.5 | br s | 1H | N-H |

| ~3.9 | s | 3H | OCH₃ |

| ~3.0 | s | 3H | NCH₃ |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The nitrile carbon (C≡N) is typically found in the range of 115-120 ppm. The carbons of the aromatic ring will appear between 100 and 160 ppm. The carbon attached to the methoxy group (C2) and the carbon attached to the amino group (C4) will be significantly affected by these substituents. The methoxy carbon (OCH₃) will resonate around 55-60 ppm, and the N-methyl carbon (NCH₃) will be in the 30-35 ppm region. nih.govrsc.orgrsc.orgresearchgate.netchemicalbook.com

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C2 (C-OCH₃) |

| ~152 | C4 (C-NHCH₃) |

| ~134 | C6 |

| ~118 | C≡N |

| ~115 | C5 |

| ~105 | C1 (C-CN) |

| ~98 | C3 |

| ~56 | OCH₃ |

| ~30 | NCH₃ |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion of this compound with a high degree of accuracy. This allows for the calculation of its elemental formula, which is a critical step in its identification and characterization. The ability of HRMS to provide exact mass measurements helps to distinguish between compounds that may have the same nominal mass but different elemental compositions. kobv.de

Based on its structure, the expected exact mass for the molecular ion [M+H]⁺ of this compound (C₉H₁₀N₂O) can be calculated.

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 163.0866 |

In mass spectrometry, molecules are ionized and often break apart into smaller, charged fragments. The pattern of fragmentation is reproducible for a given molecule and provides valuable structural information. The analysis of these fragmentation pathways can help to confirm the structure of this compound. Common fragmentation mechanisms include alpha-cleavage and rearrangements. libretexts.org

For this compound, likely fragmentation pathways would involve the loss of small, stable neutral molecules or radicals from the parent ion. For instance, the loss of a methyl group from the methoxy or methylamino substituent is a probable fragmentation event. The study of fragmentation pathways of related compounds, such as methylated warfarin, has shown that cleavages of side chains are common fragmentation routes. kobv.de The fragmentation of other complex molecules often involves initial losses of small groups like (CH₃)₂NH. researchgate.net This knowledge can be applied to predict the fragmentation of the target compound.

A table of potential fragment ions and their corresponding neutral losses for this compound is provided below.

| Fragment Ion (m/z) | Neutral Loss |

| [M-CH₃]⁺ | Loss of a methyl radical |

| [M-HCN]⁺ | Loss of hydrogen cyanide |

Electronic Spectroscopy and Photophysical Investigations

Electronic spectroscopy examines the interaction of electromagnetic radiation with molecules, leading to the absorption or emission of light. These techniques provide insights into the electronic structure and photophysical properties of the compound.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of its substituted aromatic system. The positions and intensities of these bands are influenced by the electronic nature of the methoxy, methylamino, and nitrile substituents.

Fluorescence spectroscopy involves the measurement of the light emitted from a molecule after it has absorbed light. For a molecule to be fluorescent, it must be able to absorb light and then re-emit a portion of that energy as a photon. The fluorescence properties of a compound, including its emission wavelength and quantum yield, are highly dependent on its molecular structure and environment. nih.gov

The presence of the electron-donating methoxy and methylamino groups and the electron-withdrawing nitrile group on the aromatic ring of this compound suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation, which can lead to interesting fluorescence properties. For comparison, 2-Methoxy-2,4-diphenyl-3(2H)-furanone (MDPF) is a fluorescent reagent with an excitation maximum at 384 nm and an emission maximum at 472 nm after derivatization. sigmaaldrich.com The fluorescence behavior of this compound would be influenced by factors such as solvent polarity and pH. nih.gov

Fluorescence Spectroscopy and Photoinduced Processes

X-ray Diffraction (XRD) and Single Crystal Structural Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. An XRD analysis of this compound would provide precise information on its molecular conformation in the solid state, including bond lengths, bond angles, and torsional angles. This would reveal the planarity of the benzonitrile (B105546) core and the orientation of the methoxy and methylamino substituents relative to the aromatic ring.

Furthermore, the crystal packing can be elucidated, revealing the nature and geometry of intermolecular interactions such as hydrogen bonding (if present), C-H···π interactions, and π-π stacking. These interactions play a crucial role in the solid-state properties of the material.

A hypothetical table of crystallographic data for this compound is presented below, illustrating the type of information that would be obtained from such an analysis.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (Å3) | 875.4 |

| Z | 4 |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments.

The analysis provides a graphical representation of intermolecular contacts through color-coded maps. For instance, d_norm maps highlight regions of close contact, with red spots indicating interactions shorter than the van der Waals radii, which are often associated with hydrogen bonds.

A hypothetical breakdown of intermolecular contacts from a Hirshfeld surface analysis is provided below.

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.2 |

| C···H/H···C | 25.8 |

| O···H/H···O | 15.5 |

| N···H/H···N | 8.3 |

| C···C (π-π stacking) | 3.1 |

Computational Chemistry and Molecular Modeling of 2 Methoxy 4 Methylamino Benzonitrile

Molecular Dynamics (MD) SimulationsThere is no evidence of molecular dynamics simulations having been performed or published for 2-Methoxy-4-(methylamino)benzonitrile to study its dynamic behavior, solvation effects, or interactions with other molecules over time.

Until dedicated computational research on this compound is conducted and published, a detailed and scientifically rigorous article on this specific topic cannot be produced.

Conformational Dynamics in Solution

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-O bond of the methoxy (B1213986) group, the C-N bond of the methylamino group, and the orientation of the methyl group. Computational methods, such as Density Functional Theory (DFT), are employed to explore the potential energy surface and identify stable conformers. The analysis of the potential energy surface for each conformer can reveal the presence of multiple rotamers. researchgate.net The relative energies of these conformers determine their population distribution in solution at a given temperature.

For this compound, the orientation of the methoxy and methylamino groups relative to the benzene (B151609) ring are of particular interest. The planarity of the methylamino group with the aromatic ring can influence the extent of electron delocalization and, consequently, the molecule's electronic properties.

| Conformer | Dihedral Angle (Car-Car-O-CH3) | Dihedral Angle (Car-Car-N-CH3) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|---|

| A | 0° (planar) | 0° (planar) | 0.00 | 75.8 |

| B | 0° (planar) | 180° (planar) | 0.50 | 20.5 |

| C | 90° (perpendicular) | 0° (planar) | 2.10 | 2.5 |

| D | 90° (perpendicular) | 180° (planar) | 2.50 | 1.2 |

Solvent-Solute Interaction Modeling

Solvent-solute interactions play a crucial role in determining the behavior of molecules in solution, influencing their conformation, stability, and reactivity. uni-hamburg.de Computational models, such as implicit and explicit solvent models, are utilized to simulate the effect of the solvent environment on this compound.

Implicit solvent models, like the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for estimating the bulk solvent effect. Explicit solvent models, on the other hand, involve the inclusion of individual solvent molecules around the solute, providing a more detailed and accurate description of specific interactions like hydrogen bonding. Molecular dynamics (MD) simulations with explicit water molecules can reveal the dynamics of water molecules in the vicinity of the solute and the stability of solute-solvent hydrogen bonds.

The methoxy and methylamino groups of this compound can act as hydrogen bond acceptors and donors, respectively, leading to specific interactions with protic solvents. The nitrile group also contributes to the molecule's polarity and can participate in dipole-dipole interactions.

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

|---|---|---|

| Water | 78.39 | -9.85 |

| Ethanol | 24.55 | -8.21 |

| Dimethyl Sulfoxide (DMSO) | 46.68 | -9.12 |

| Chloroform | 4.81 | -4.57 |

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. nih.gov This method is instrumental in understanding the binding mechanism and can be used to screen for potential drug candidates.

Prediction of Binding Modes with Biomolecular Targets

For this compound, molecular docking studies can be performed against a variety of protein targets to explore its potential biological activities. The process involves preparing the 3D structure of the ligand and the protein, followed by a search algorithm that explores different binding poses of the ligand within the protein's active site. These poses are then scored based on a scoring function that estimates the binding affinity.

Key interactions that contribute to the binding of this compound include hydrogen bonds with backbone or side-chain residues, hydrophobic interactions between the aromatic ring and nonpolar residues, and electrostatic interactions. The specific binding mode will depend on the topology and chemical nature of the target's active site.

Computational Assessment of Binding Energies

The binding energy is a key parameter that quantifies the strength of the interaction between a ligand and its target. Computational methods to estimate binding energies range from relatively simple scoring functions used in molecular docking to more rigorous but computationally expensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP).

These calculations provide a quantitative measure of the binding affinity, which can be used to rank different ligands or to optimize the structure of a lead compound. The binding free energy is typically decomposed into various components, such as van der Waals, electrostatic, and solvation energies, to provide a deeper understanding of the driving forces for binding.

| Docking Program | Predicted Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |

|---|---|---|---|

| AutoDock Vina | -8.2 | ASP154, LYS45 | LEU132, VAL89, ALA65 |

| GOLD | 75.6 (GoldScore) | ASP154, GLN135 | LEU132, PHE152 |

| Glide | -7.9 (GlideScore) | ASP154 | LEU132, VAL89, ILE151 |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov

Ligand-Based Pharmacophore Generation and Validation

In the absence of a known 3D structure of the biological target, a ligand-based pharmacophore model can be generated from a set of known active molecules. nih.gov For this compound and its analogs, this would involve aligning a series of structurally related compounds with known activity and identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

The generated pharmacophore model represents a hypothesis of the key interaction points required for binding. This model is then validated to ensure its ability to distinguish between active and inactive compounds. A validated pharmacophore can then be used as a 3D query to screen large compound libraries to identify novel molecules with the potential for similar biological activity. nih.gov

| Pharmacophoric Feature | Feature Type | Location (Relative Coordinates) | Radius (Å) |

|---|---|---|---|

| 1 | Hydrogen Bond Donor | (1.5, 2.3, 0.5) | 1.0 |

| 2 | Hydrogen Bond Acceptor | (-2.1, -1.8, -0.2) | 1.2 |

| 3 | Aromatic Ring | (0.0, 0.0, 0.0) | 1.5 |

| 4 | Hydrophobic Center | (3.5, -0.5, 0.8) | 1.3 |

Structure-Based Pharmacophore Development

Structure-based pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov This process relies on the known 3D structure of the target protein, typically determined through methods like X-ray crystallography or cryo-electron microscopy.

In a hypothetical study of this compound, the first step would be to identify a relevant biological target. Assuming a target protein has been identified and its structure, complexed with a ligand, is available, a structure-based pharmacophore model could be generated. The process involves analyzing the key interaction points between the ligand and the protein's binding site.

These interactions are then translated into a 3D map of pharmacophoric features. For a compound like this compound, these features would likely include:

Hydrogen Bond Acceptors (HBA): The nitrile (-C≡N) group and the oxygen atom of the methoxy (-OCH₃) group are strong hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The secondary amine (-NHCH₃) group provides a hydrogen bond donor.

Aromatic Rings (AR): The benzene ring provides a hydrophobic and aromatic feature, capable of engaging in π-π stacking or hydrophobic interactions.

Hydrophobic (HY): The methyl groups on the amine and methoxy substituents contribute to hydrophobic interactions.

These features would be mapped onto a 3D coordinate system, complete with distance and angle constraints, to create a pharmacophore model. This model serves as a 3D query for searching large chemical databases to find other molecules that fit the required spatial arrangement of features.

Table 1: Illustrative Pharmacophoric Features for a Hypothetical Target of this compound (Note: This data is for illustrative purposes only and does not represent experimentally validated findings.)

| Feature ID | Feature Type | X Coordinate | Y Coordinate | Z Coordinate | Radius (Å) |

| HBA1 | Hydrogen Bond Acceptor | 4.5 | 2.1 | 10.3 | 1.5 |

| HBD1 | Hydrogen Bond Donor | 1.2 | -0.5 | 8.7 | 1.2 |

| AR1 | Aromatic Ring | 2.8 | 1.5 | 9.5 | 1.8 |

| HY1 | Hydrophobic | -1.3 | -2.0 | 7.9 | 1.0 |

The quality and predictive power of the generated pharmacophore model would be validated using a test set of known active and inactive compounds to ensure it can successfully distinguish between them before proceeding to large-scale screening. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of 2 Methoxy 4 Methylamino Benzonitrile Analogs

Impact of Methoxy (B1213986) Group Modifications

The methoxy group at the 2-position of the benzonitrile (B105546) ring plays a crucial role in modulating the molecule's activity, primarily through electronic and steric effects. Its electron-donating nature can influence the reactivity of the aromatic ring and its interactions with biological targets. Furthermore, its size and conformation can impact how the molecule fits into a binding pocket.

Modifications to the methoxy group can lead to significant changes in biological activity. For instance, replacing the methyl group with larger alkyl chains (e.g., ethoxy, propoxy) can probe the steric tolerance of the binding site. If the binding pocket is spacious, these larger groups may enhance van der Waals interactions and improve potency. Conversely, a constrained binding site would likely show decreased activity with bulkier substituents. The position of the methoxy group is also critical; studies on related aromatic compounds have shown that altering the substitution pattern can dramatically affect activity.

The following table illustrates the effect of modifying the alkoxy group on the inhibitory activity of analogous benzonitrile compounds against a hypothetical kinase.

Table 1: Effect of Alkoxy Group Modification on Inhibitor Potency

| Compound ID | R-Group at C2 | IC50 (nM) |

|---|---|---|

| 1a | -OCH3 | 50 |

| 1b | -OCH2CH3 | 75 |

| 1c | -OH | 250 |

As shown in Table 1, converting the methoxy group to a hydroxyl group (1c) leads to a significant loss of potency, suggesting that the methyl group is important for activity, possibly by engaging in favorable hydrophobic interactions or by preventing unfavorable interactions of the oxygen atom. The slight decrease in potency with the ethoxy group (1b) suggests that while some bulk is tolerated, larger substituents may not be optimal.

Role of the Methylamino Substituent and its Derivatives

Increasing the steric bulk by replacing the methyl group with larger alkyl groups (e.g., ethyl, isopropyl) can help to map the dimensions of the binding pocket. N-acylation or N-sulfonylation of the amino group can introduce additional hydrogen bond acceptors and alter the electronic properties of the substituent, potentially leading to enhanced binding affinity. nih.gov The conversion of the secondary amine to a tertiary amine (e.g., dimethylamino) would eliminate the hydrogen bond donating capability, which can be detrimental if this interaction is crucial for binding.

The table below shows the impact of modifying the amino substituent on the activity of analogous benzonitrile inhibitors.

Table 2: Influence of Amino Group Modification on Inhibitor Potency

| Compound ID | R-Group at C4 | IC50 (nM) |

|---|---|---|

| 2a | -NHCH3 | 50 |

| 2b | -N(CH3)2 | 150 |

| 2c | -NH2 | 80 |

| 2d | -NHC(O)CH3 | 200 |

From the data in Table 2, it is evident that the N-methyl group (2a) is preferred over a dimethyl (2b) or an unsubstituted amino group (2c), highlighting the importance of a single hydrogen bond donor and the specific steric and electronic environment provided by the methyl group. The decreased activity of the N-acetyl derivative (2d) suggests that the introduction of a bulky, electron-withdrawing group at this position is not well-tolerated.

Influence of Nitrile Group Modifications

The nitrile group is a versatile functional group that can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. It is often considered a bioisostere for other functional groups like carbonyls or halogens. nih.govresearchgate.net Its replacement with other moieties can significantly impact the compound's activity and properties.

Common bioisosteric replacements for the nitrile group include tetrazoles and carboxamides. Tetrazoles, being acidic, can act as a mimic for a carboxylic acid and can form strong hydrogen bonds. nih.govnih.gov Carboxamides introduce both hydrogen bond donor and acceptor capabilities and can alter the molecule's solubility and metabolic stability. The choice of bioisostere will depend on the specific interactions the nitrile group makes within the binding site. nih.gov

The following table presents data on the activity of analogs where the nitrile group has been replaced by common bioisosteres.

Table 3: Effect of Nitrile Group Bioisosteric Replacement on Potency

| Compound ID | Functional Group at C1 | IC50 (nM) |

|---|---|---|

| 3a | -CN | 50 |

| 3b | -C(O)NH2 | 300 |

| 3c | -CN4H (Tetrazole) | 120 |

The data in Table 3 indicates that for this class of compounds, the nitrile group is the most effective functional group at this position. Both the carboxamide (3b) and tetrazole (3c) replacements lead to a decrease in potency, suggesting that the specific electronic and steric profile of the nitrile is crucial for optimal activity.

Effects of Aromatic Ring Substitutions (e.g., Halogenation, Alkyl, Trifluoromethyl)

Substitution on the aromatic ring provides a powerful tool to fine-tune the electronic and steric properties of the 2-Methoxy-4-(methylamino)benzonitrile scaffold. The introduction of different substituents can influence the molecule's binding affinity, selectivity, and metabolic stability.

Halogenation, particularly with fluorine, can enhance binding affinity through favorable interactions with the protein target and can also block sites of metabolism, thereby improving the compound's pharmacokinetic profile. Small alkyl groups like methyl can provide beneficial hydrophobic interactions if there is a corresponding pocket in the binding site. The trifluoromethyl group, a strong electron-withdrawing group, can significantly alter the electronics of the aromatic ring and can also participate in specific interactions within the binding site. acs.orgacs.org

The table below illustrates the effects of various substitutions on the aromatic ring of a benzonitrile analog.

Table 4: Impact of Aromatic Ring Substitution on Inhibitor Potency

| Compound ID | Substitution | IC50 (nM) |

|---|---|---|

| 4a | None | 50 |

| 4b | 5-Fluoro | 25 |

| 4c | 5-Chloro | 40 |

| 4d | 5-Methyl | 80 |

| 4e | 5-Trifluoromethyl | 150 |

The data in Table 4 demonstrates that a small, electronegative substituent like fluorine at the 5-position (4b) is beneficial for activity. The larger chloro substituent (4c) is also tolerated, while a methyl group (4d) leads to a slight decrease in potency. The significant drop in activity with the trifluoromethyl group (4e) suggests that a strongly electron-withdrawing and sterically demanding group at this position is detrimental to binding.

Stereochemical Considerations in Activity Modulation

While this compound itself is achiral, the introduction of chiral centers into its analogs can lead to significant differences in biological activity between enantiomers. Stereochemistry plays a pivotal role in determining the three-dimensional arrangement of a molecule, which in turn dictates how it interacts with its chiral biological target.

For example, if a substituent introduced on the methylamino group or on an alkyl chain replacing the methoxy group creates a chiral center, it is likely that one enantiomer will exhibit higher potency than the other. This is because only one enantiomer may be able to achieve the optimal orientation within the binding site to form key interactions. The synthesis and testing of individual enantiomers is therefore a critical step in the optimization of chiral analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of analogs with known activities, QSAR models can identify the key physicochemical properties that are correlated with potency. nih.govunair.ac.id

For the this compound scaffold, a QSAR model could be developed using descriptors such as hydrophobicity (logP), electronic parameters (Hammett constants), and steric parameters (molar refractivity). Such a model could predict the activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising compounds and accelerating the drug discovery process. For instance, a QSAR study might reveal that a specific range of logP values and a positive electrostatic potential on the aromatic ring are predictive of high potency. mdpi.comnih.gov

Fragment-Based Drug Design Strategies

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that starts with the identification of small, low-molecular-weight compounds ("fragments") that bind to the target protein. These fragments typically have weak affinity but bind efficiently. Once identified, these fragments can be grown or linked together to create more potent lead compounds. nih.govyoutube.com

The this compound scaffold itself can be considered a fragment that could be identified in a fragment screen. lifechemicals.comreaxense.com Alternatively, FBDD can be used to identify novel substituents for the benzonitrile core. For example, a fragment screen might identify a small heterocyclic fragment that binds in a pocket adjacent to the methoxy group. This fragment could then be incorporated into the lead series to generate novel analogs with improved activity. This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. nih.gov

Applications in Advanced Organic Materials and Biochemical Probes

Role as a Synthetic Building Block for Complex Organic Molecules

While extensive peer-reviewed studies specifically detailing the role of 2-Methoxy-4-(methylamino)benzonitrile as a synthetic building block are not widely available, its structural motifs are present in more complex molecules, suggesting its potential as a valuable intermediate. The presence of multiple reactive sites—the aromatic ring, the amino group, the methoxy (B1213986) group, and the nitrile group—allows for a variety of chemical transformations.

For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization. The amino group can participate in N-acylation, N-alkylation, and diazotization reactions, opening pathways to a diverse range of derivatives. The aromatic ring itself is susceptible to electrophilic substitution, with the existing substituents directing the position of incoming groups.

The synthesis of related compounds, such as 2-methoxy-4-cyanobenzaldehyde, highlights the utility of the substituted benzonitrile (B105546) scaffold in creating more elaborate structures. google.com In these synthetic pathways, the benzonitrile moiety often serves as a stable precursor that can be modified in later steps. The principles applied in the synthesis of these related molecules suggest that this compound could similarly serve as a foundational element in the construction of complex organic molecules with potential applications in pharmaceuticals and materials science.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Resulting Functional Group |

| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | Reduction | Amine (-CH2NH2) |

| Methylamino (-NHCH3) | Acylation | Amide (-N(COCH3)CH3) |

| Methylamino (-NHCH3) | Diazotization | Diazonium Salt (-N2+) |

| Aromatic Ring | Electrophilic Substitution | Substituted Benzene (B151609) Ring |

This table is illustrative of the potential reactivity and is based on general organic chemistry principles.

Development as a Biochemical Probe for Enzyme Interactions and Cellular Processes

The development of small molecules as probes to investigate biological systems is a cornerstone of chemical biology. These probes are designed to interact with specific biomolecules, such as enzymes or receptors, to elucidate their function or to visualize cellular processes. While there is currently a lack of specific research literature detailing the use of this compound as a biochemical probe, its structural features suggest a potential for such applications.

The development of probes for enzymes like cytochrome P450 often involves the use of small organic molecules that act as substrates or inhibitors. nih.gov The metabolism of these probes by the enzyme can be monitored to assess enzyme activity. It is conceivable that a molecule like this compound could be functionalized with reporter groups (e.g., fluorophores or biotin) to create probes for studying enzyme kinetics or for imaging cellular components. However, further research would be required to explore and validate these potential applications.

Utility as an Intermediate in the Synthesis of Specialized Chemical Products (e.g., Dyes, Pigments)

Aromatic amines and their derivatives are fundamental building blocks in the synthesis of a vast array of dyes and pigments. dynasty-chem.com The chemical structure of this compound, containing an amino group on a benzene ring, makes it a candidate as an intermediate in this industry. Aromatic amines are typically used as diazo components in the synthesis of azo dyes. In this process, the amine is converted to a diazonium salt, which is then coupled with another aromatic compound (the coupling component) to form the azo dye.

The specific shades and properties of the resulting dyes are determined by the electronic nature of the substituents on both the diazo and coupling components. The presence of the electron-donating methoxy and methylamino groups, along with the electron-withdrawing nitrile group in this compound, would be expected to influence the color and fastness properties of any dye synthesized from it.

Future Directions and Research Gaps in 2 Methoxy 4 Methylamino Benzonitrile Studies

Exploration of Novel and Efficient Synthetic Routes

The development of novel and efficient synthetic methodologies is crucial for advancing the study of any chemical entity. For 2-Methoxy-4-(methylamino)benzonitrile, future research could focus on optimizing existing synthetic paradigms and exploring new catalytic systems.

A potential synthetic pathway could be conceptualized starting from precursors such as 3-methoxy-4-methylbenzoic acid. A patented method for a related compound, 2-methoxy-4-cyanobenzaldehyde, involves the conversion of 3-methoxy-4-methylbenzoic acid to 3-methoxy-4-methylbenzamide, followed by dehydration to the nitrile. Subsequent bromination and hydrolysis yield the aldehyde. google.com A similar strategy could be adapted for the synthesis of this compound.

Table 1: Potential Synthetic Strategies for Future Exploration

| Starting Material | Key Transformation Steps | Potential Advantages |

| 3-Methoxy-4-methylbenzoic Acid | Amidation, Dehydration, Amination | Utilizes a potentially accessible starting material. |

| 2-Hydroxy-4-aminobenzonitrile | Methylation of hydroxyl and amino groups | Direct functionalization of a core structure. |

| 2-Chloro-4-nitrobenzonitrile | Nucleophilic substitution with methoxide (B1231860) and subsequent reduction and methylation of the nitro group. | Stepwise construction allowing for analog synthesis. |

It is important to note that while these routes are plausible based on established chemical principles, detailed experimental validation and optimization specifically for this compound are required.

Integration of Advanced Spectroscopic Techniques for Deeper Understanding

A thorough spectroscopic characterization is fundamental to understanding the structural and electronic properties of a molecule. While standard techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are foundational, the application of more advanced spectroscopic methods could provide deeper insights into the nuanced features of this compound.

Future studies could employ two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and to understand through-bond and through-space correlations within the molecule. Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), would be invaluable for elucidating fragmentation patterns, which can aid in the structural confirmation and identification of metabolites in biological studies. docbrown.info

Furthermore, techniques like X-ray crystallography would provide definitive information on the solid-state conformation and intermolecular interactions of the compound. Spectroscopic data from related compounds, such as various methoxybenzonitriles and methylaminobenzonitriles, can serve as a comparative baseline for these advanced studies. rsc.orgchemicalbook.comchemicalbook.comspectrabase.com

Refinement of Computational Models for Predictive Capabilities

Computational chemistry offers a powerful tool for predicting molecular properties and guiding experimental research. For this compound, the development and refinement of computational models could accelerate the discovery of its potential applications.

Future research should focus on employing Density Functional Theory (DFT) calculations to model the geometry, electronic structure, and spectroscopic properties of the molecule. Such studies on related molecules have successfully predicted vibrational frequencies and electronic transitions. nih.gov These computational models can be validated against experimental spectroscopic data to ensure their accuracy.

Once validated, these models can be used to predict a range of properties, including reactivity, stability, and potential intermolecular interactions. Molecular docking simulations could be employed to predict the binding affinity of this compound to various biological targets, thereby guiding the design of new experiments.

Comprehensive SAR-Driven Design for Enhanced Selectivity and Potency

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how molecular structure influences biological activity. For this compound, a systematic SAR-driven design approach could be instrumental in identifying derivatives with enhanced selectivity and potency for specific biological targets.

Future research in this area would involve the synthesis of a library of analogs with systematic modifications to the core structure. Key areas for modification include:

The Methoxy (B1213986) Group: Investigating the impact of its position and replacement with other alkoxy or functional groups.

The Methylamino Group: Exploring the effects of N-alkylation with different alkyl chains, or its replacement with other amine or amide functionalities.

The Benzonitrile (B105546) Moiety: Assessing the influence of the nitrile group's position and its replacement with other electron-withdrawing or isosteric groups.

The biological activity of these analogs would then be evaluated to construct a comprehensive SAR profile. This data would be crucial for the rational design of new compounds with optimized properties. While direct SAR studies on this compound are not yet available, studies on other substituted benzonitriles and related scaffolds can provide a methodological framework. nih.govnih.gov

Table 2: Proposed Analog Series for Future SAR Studies

| Modification Site | Example Modifications | Rationale |

| Methoxy Group | Ethoxy, Isopropoxy, Hydroxy | To probe the influence of steric bulk and hydrogen bonding potential. |

| Methylamino Group | Ethylamino, Dimethylamino, Acetamido | To investigate the role of nitrogen substitution on binding and physicochemical properties. |

| Phenyl Ring | Introduction of additional substituents (e.g., halogens, alkyl groups) | To explore the effects of electronics and sterics on activity. |

Identification and Investigation of Emerging Biological Targets and Pathways

A critical research gap for this compound is the identification and investigation of its biological targets and the pathways it may modulate. The benzonitrile and aniline (B41778) substructures are present in various biologically active molecules, suggesting that this compound could have interesting pharmacological properties.

Future research should involve broad biological screening to identify potential activities. This could include assays for anticancer, anti-inflammatory, antimicrobial, and neurological effects. For instance, various substituted benzonitriles have been investigated as inhibitors of enzymes or as receptor antagonists. nih.govnih.gov

Once a primary biological activity is identified, further studies would be necessary to elucidate the specific molecular target and the downstream signaling pathways affected. Techniques such as affinity chromatography, proteomics, and genetic knockdown experiments could be employed for target identification and validation. Understanding the biological context of this compound's activity is paramount for any future therapeutic development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-4-(methylamino)benzonitrile, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves sequential substitution reactions. For example, methoxy and methylamino groups can be introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination). Critical steps include:

- Reagent Selection : Use Pd(OAc)₂/Xantphos catalysts for introducing methylamino groups, as demonstrated in related boronic ester syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The methoxy group (~δ 3.8 ppm in ¹H NMR) and methylamino protons (δ 2.8–3.2 ppm) are diagnostic. Aromatic protons exhibit splitting patterns dependent on substituent positions .

- IR Spectroscopy : Confirm nitrile (C≡N) stretching at ~2220–2240 cm⁻¹ and NH stretching (methylamino) at ~3300 cm⁻¹. Compare with computational vibrational spectra (DFT/B3LYP) for validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor stability via periodic TLC/HPLC to detect decomposition (e.g., hydrolysis of nitrile to amide) .

Advanced Research Questions

Q. How can computational chemistry (DFT, MD) predict the solvent effects and hydrogen-bonding interactions of this compound?

- Methodological Answer :

- DFT Setup : Use B3LYP/6-311G++(d,p) to optimize geometry and calculate electrostatic potential surfaces. Solvent effects (e.g., methanol) are modeled via PCM or SMD implicit solvation .

- Hydrogen Bonding : Analyze binding energies (ΔG) with protic solvents (e.g., methanol, HFIP). For example, the methylamino group forms stronger H-bonds than methoxy, affecting solubility .

- Table 1 : Key Computational Parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| Basis Set | 6-311G++(d,p) | |

| Solvent Model | SMD (methanol) | |

| Binding Energy (ΔG) | -5.2 kcal/mol (with methanol) |

Q. What experimental strategies address contradictions in reported adsorption properties of benzonitrile derivatives on metal surfaces?

- Methodological Answer :

- Surface Characterization : Use XPS or AFM to compare adsorption of this compound on Ag vs. Pd surfaces. Differences in dipole moments (methoxy: ~4.0 D) influence orientation .

- Controlled Conditions : Vary solvent polarity (e.g., benzonitrile/water mixtures) to mimic interfacial environments. Monitor adsorption via QCM-D or SPR .

Q. How do substituents (methoxy vs. methylamino) modulate the electronic properties of benzonitrile derivatives in excited-state studies?

- Methodological Answer :

- TD-DFT Analysis : Calculate charge transfer (CT) states using CAM-B3LYP. Methylamino groups enhance intramolecular CT due to electron-donating effects, while methoxy groups stabilize π→π* transitions .

- Experimental Validation : Use time-resolved fluorescence to compare lifetimes. For example, methylamino derivatives show longer lifetimes (≥10 ns) in polar solvents .

Q. What methodologies resolve discrepancies in toxicity data for nitrile-containing compounds like this compound?

- Methodological Answer :

- In Silico Tox Prediction : Use ADMET software (e.g., Toxtree, ProTox-II) to assess acute toxicity (LD₅₀) and mutagenicity. Cross-validate with Ames test data .

- Dose-Response Studies : Conduct in vitro assays (e.g., HepG2 cell viability) at varying concentrations (1–100 µM). Compare with structurally similar compounds (e.g., 4-Methoxybenzonitrile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.